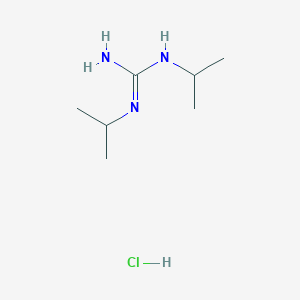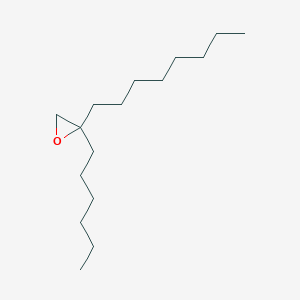
2-Hexyl-2-octyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-2-octyloxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom. This compound is also known as 1,2-epoxydecane and has the molecular formula C16H32O. Epoxides are highly reactive due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexyl-2-octyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-hexyl-1-octene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the alkene, forming the epoxide ring .
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the use of catalysts to enhance the reaction efficiency. Catalytic epoxidation using titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide is a widely used method. This process offers high selectivity and yields under relatively mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexyl-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Acidic or basic conditions can facilitate nucleophilic attack, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Alcohols: Produced from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Hexyl-2-octyloxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxidation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 2-hexyl-2-octyloxirane involves the nucleophilic attack on the strained epoxide ring. This attack can occur at either carbon atom of the ring, leading to ring-opening and the formation of various products. The reactivity of the epoxide ring is due to the angle strain and the presence of the electronegative oxygen atom, which makes the carbon atoms electrophilic .
Comparaison Avec Des Composés Similaires
1,2-Epoxydecane: Similar in structure but with a shorter alkyl chain.
1,2-Epoxyoctane: Another epoxide with an even shorter alkyl chain.
1,2-Epoxydodecane: Features a longer alkyl chain compared to 2-hexyl-2-octyloxirane.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties.
Propriétés
Numéro CAS |
51690-88-1 |
|---|---|
Formule moléculaire |
C16H32O |
Poids moléculaire |
240.42 g/mol |
Nom IUPAC |
2-hexyl-2-octyloxirane |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17-16)13-11-8-6-4-2/h3-15H2,1-2H3 |
Clé InChI |
QALSRRSBMJFDHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(CO1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)

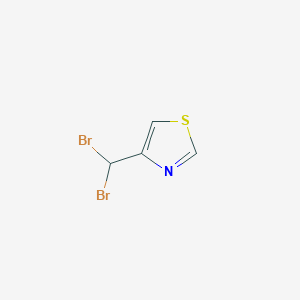
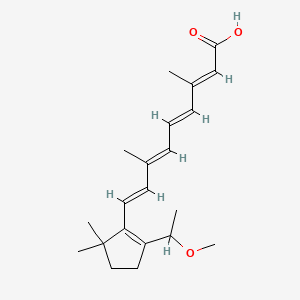

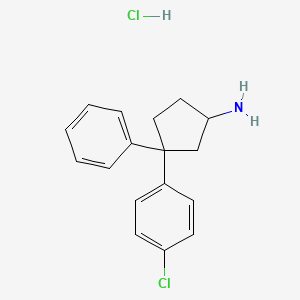

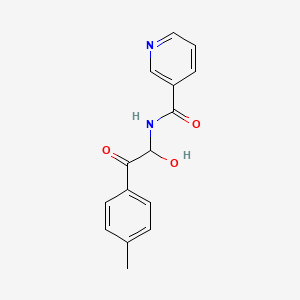
![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
